![molecular formula C34H38N2O9 B15285556 2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B15285556.png)
2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(OtBu)-(Dmb)Gly-OH typically involves the protection of the amino and carboxyl groups of aspartic acid and glycine. The process begins with the protection of the amino group of aspartic acid using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The carboxyl group is then protected with a tert-butyl ester (OtBu). Glycine is protected with a 2,4-dimethoxybenzyl (Dmb) group. The protected amino acids are then coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of Fmoc-Asp(OtBu)-(Dmb)Gly-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the use of large quantities of reagents. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asp(OtBu)-(Dmb)Gly-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc, OtBu, and Dmb protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Fmoc group is removed using piperidine in dimethylformamide (DMF). OtBu group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Common reagents include DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC) in DMF.
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions .
Scientific Research Applications
Chemistry
Fmoc-Asp(OtBu)-(Dmb)Gly-OH is widely used in the synthesis of peptides, which are essential for studying protein structure and function. It is particularly useful in the synthesis of peptides that are prone to forming aspartimide by-products .
Biology
In biological research, peptides synthesized using Fmoc-Asp(OtBu)-(Dmb)Gly-OH are used to study enzyme-substrate interactions, receptor-ligand binding, and protein-protein interactions .
Medicine
In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs, which have applications in treating various diseases, including cancer and infectious diseases .
Industry
In the pharmaceutical industry, Fmoc-Asp(OtBu)-(Dmb)Gly-OH is used in the large-scale synthesis of peptide drugs. It is also used in the development of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of Fmoc-Asp(OtBu)-(Dmb)Gly-OH involves the protection of the amino and carboxyl groups of aspartic acid and glycine, preventing unwanted side reactions during peptide synthesis. The Fmoc group protects the amino group, while the OtBu and Dmb groups protect the carboxyl groups. These protecting groups are selectively removed under specific conditions, allowing for the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OtBu)-OH: Similar to Fmoc-Asp(OtBu)-(Dmb)Gly-OH but lacks the Dmb group, making it less effective in preventing aspartimide formation.
Fmoc-Glu(OtBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis, but with glutamic acid instead of aspartic acid.
Uniqueness
Fmoc-Asp(OtBu)-(Dmb)Gly-OH is unique due to its ability to prevent aspartimide formation, which is a common issue in peptide synthesis. The presence of the Dmb group provides additional protection, making it more effective than similar compounds.
Properties
Molecular Formula |
C34H38N2O9 |
|---|---|
Molecular Weight |
618.7 g/mol |
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C34H38N2O9/c1-34(2,3)45-31(39)17-28(32(40)36(19-30(37)38)18-21-14-15-22(42-4)16-29(21)43-5)35-33(41)44-20-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27-28H,17-20H2,1-5H3,(H,35,41)(H,37,38) |
InChI Key |
SGFXBTBQHJNOAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid](/img/structure/B15285480.png)
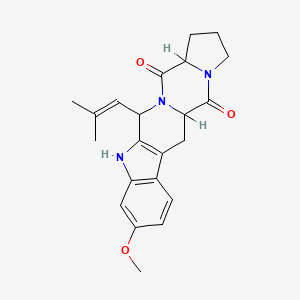
![2-[[2-[(2-acetamido-4-methylpentanoyl)amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-6-[(2,2,2-trifluoroacetyl)amino]hexanamide](/img/structure/B15285498.png)
![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B15285500.png)
![5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane](/img/structure/B15285501.png)
![[3-Octadec-9-enoyloxy-2,2-bis(octadec-9-enoyloxymethyl)propyl] octadec-9-enoate](/img/structure/B15285503.png)
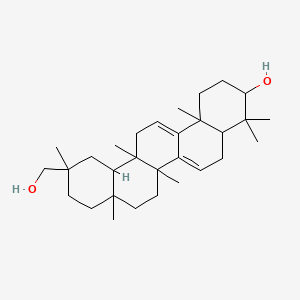

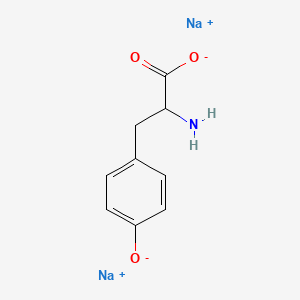
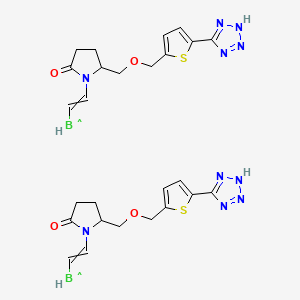
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B15285547.png)
![6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one](/img/structure/B15285551.png)
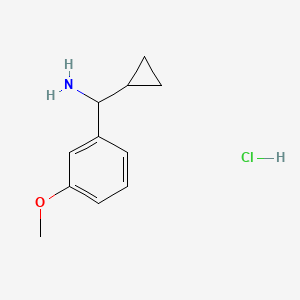
![1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione](/img/structure/B15285560.png)
